Migration Resistance vs. Halogenated Isothiazolinones in Polymeric Matrices
Isothiazol-4-ol is specifically designed for applications where migration (leaching) of the biocide from a polymeric matrix is unacceptable. Halogenated isothiazolinones, such as those disclosed in U.S. Pat. No. 3,887,352, achieve antimicrobial effect via a 'slow release' mechanism that is inherently migratory [1]. In contrast, Isothiazol-4-ol is a non-halogenated compound that provides antimicrobial protection while being 'stable to migration,' enabling a durable, long-term finish on materials like textiles, paper, plastics, and cellulose sponges without active substance depletion [1]. The comparative effect is qualitative but central to the patent's novelty; halogenated comparators are explicitly cited for their 'excellent migration properties' which are identified as a defect for certain industrial applications [1].
| Evidence Dimension | Migration Tendency |
|---|---|
| Target Compound Data | Non-migratory (stable in polymer matrix) |
| Comparator Or Baseline | Halogenated isothiazolinones (e.g., chlorinated derivatives) |
| Quantified Difference | Qualitative: Target is 'stable to migration' vs. comparators which exhibit 'excellent migration properties' |
| Conditions | Incorporation into polymeric materials (textiles, paper, plastics, cellulose sponges) |
Why This Matters
This differentiation is critical for procurement in durable goods manufacturing where long-term antimicrobial protection is required without the risk of human exposure or environmental release from leaching.
- [1] Hölzl, W. 4-Hydroxyisothiazole Compounds. U.S. Patent 6,376,522, April 23, 2002. View Source
